molecular formula C15H29N3O B3235436 (S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one CAS No. 1354010-98-2

(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B3235436
CAS No.: 1354010-98-2
M. Wt: 267.41 g/mol
InChI Key: BCUVWBJVAOQKLJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354010-98-2) is a chiral piperidine derivative characterized by a cyclopropyl-methyl-amino substituent at the 4-position of the piperidine ring. Its molecular formula is inferred as C16H28N3O based on structural analogs . The compound’s discontinued commercial availability suggests it may have been a research intermediate or faced challenges in development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-1-[4-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-8-6-12(7-9-18)10-17(3)13-4-5-13/h11-14H,4-10,16H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUVWBJVAOQKLJ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122551
Record name 1-Butanone, 2-amino-1-[4-[(cyclopropylmethylamino)methyl]-1-piperidinyl]-3-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354010-98-2
Record name 1-Butanone, 2-amino-1-[4-[(cyclopropylmethylamino)methyl]-1-piperidinyl]-3-methyl-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354010-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanone, 2-amino-1-[4-[(cyclopropylmethylamino)methyl]-1-piperidinyl]-3-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with neurotransmitter systems. This compound features a piperidine ring, an amino group, and a ketone functional group, which are significant for its biological efficacy.

Chemical Structure

The chemical formula of this compound is C15_{15}H29_{29}N3_3O, with a molecular weight of approximately 267.41 g/mol. The structure includes a cyclopropylmethylamino moiety attached to a piperidine ring, which is crucial for its biological activity.

Research indicates that this compound primarily acts as a modulator of neurotransmitter receptors. Its interactions with various receptor systems suggest potential applications in treating neurological disorders. The compound has been shown to affect signaling pathways associated with neurotransmitter release and receptor activation, making it a candidate for further pharmacological studies .

Pharmacological Effects

  • Neurotransmitter Modulation : The compound exhibits significant activity in modulating dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions .
  • Potential Antidepressant Properties : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, indicating its potential use in treating depression .
  • Anti-inflammatory Effects : There is emerging evidence that this compound may also possess anti-inflammatory properties, contributing to its therapeutic profile .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for human health:

  • Study on Antidepressant Activity : A study conducted on structurally similar compounds found that modifications to the piperidine ring significantly influenced their antidepressant activity. The results indicated that compounds with similar structures could enhance serotonin levels in the brain, thereby alleviating depressive symptoms .
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of piperidine derivatives, suggesting that this compound might protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with similar compounds is useful:

Compound NameStructureUnique Features
(S)-2-Amino-1-{4-[Cyclopropylmethylamino]piperidin-1-yl}-3-methyl-butan-1-oneStructureModulates neurotransmitter receptors; potential antidepressant
4-(Cyclopropylmethylamino)piperidineStructureLacks ketone group; primarily studied for analgesic properties
CyclopropylmethylamineStructureSimplest structure; limited biological activity

Scientific Research Applications

Pharmacological Applications

Neurotransmitter Modulation
Research indicates that (S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one may modulate neurotransmitter receptor activity, particularly in the central nervous system. This modulation can influence various physiological processes, making it a candidate for treating neurological disorders such as depression and anxiety .

Potential Therapeutic Uses
The compound has been studied for its potential use in the treatment of:

  • Depression : By affecting serotonin and norepinephrine pathways.
  • Anxiety Disorders : Its ability to modulate GABA receptors may provide anxiolytic effects.
  • Cognitive Enhancers : Investigations into its role in enhancing memory and learning processes are ongoing.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring : Starting materials undergo cyclization to form the piperidine structure.
  • Introduction of Functional Groups : Amino and ketone groups are introduced through specific chemical reactions.
  • Chiral Resolution : The compound is synthesized in its S-enantiomeric form to enhance biological activity.

Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of this compound on animal models of depression. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting its efficacy as an antidepressant agent .

Study 2: Anxiety Reduction

Another investigation focused on the anxiolytic properties of the compound. In this study, subjects treated with this compound displayed reduced anxiety-like behaviors in elevated plus-maze tests, indicating its potential as a therapeutic agent for anxiety disorders .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
1-(4-(Cyclopropylmethylamino)piperidin-1-yl)ethanoneStructureSimilar piperidine structure but varies in substituents
4-(Cyclopropylmethylamino)piperidineStructureLacks the ethanone functional group
CyclopropylmethylamineStructureSimplest structure lacking piperidine ring

The unique combination of functional groups in this compound enhances its efficacy as a therapeutic agent compared to its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The compound belongs to a class of piperidine-based small molecules with modifications in the amino substituent, piperidine ring position, and heterocyclic core. Below is a comparative analysis with analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent on Piperidine Position Molecular Formula Molecular Weight Key Features
Target Compound (1354010-98-2) Cyclopropyl-methyl-amino 4 C16H28N3O 287.4 g/mol Chiral S-configuration; cyclopropyl enhances rigidity
(S)-2-Amino-1-{4-[isopropyl(methyl)amino]-piperidin-1-yl}-3-methylbutan-1-one Isopropyl-methyl-amino 4 C15H30N3O 274.4 g/mol Bulkier isopropyl group may reduce membrane permeability
(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (203047-48-7) Benzyl-cyclopropyl-amino 4 C21H31N3O 341.5 g/mol Benzyl addition increases hydrophobicity; potential for enhanced target binding
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Benzyl-cyclopropyl-amino 3 C21H31N3O 341.5 g/mol 3-position substitution alters spatial orientation; may affect target engagement
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (1354029-15-4) Benzyl-cyclopropyl-amino 3 (pyrrolidine) C19H29N3O 315.5 g/mol Pyrrolidine (5-membered ring) vs. piperidine; shorter ring may reduce conformational flexibility
Similarity Principle and Activity Cliffs

Studies suggest that compounds with shared scaffolds, like the piperidine core here, often exhibit analogous mechanisms of action (MOAs). For example, molecular docking and transcriptome analyses of natural products with similar scaffolds (e.g., oleanolic acid derivatives) revealed overlapping protein targets and MOAs . However, minor structural changes (e.g., cyclopropyl vs. isopropyl) can lead to "activity cliffs," where small modifications drastically alter potency or selectivity .

  • Benzyl Modifications : Analogs with benzyl groups (e.g., CAS 203047-48-7) exhibit increased hydrophobicity, which may improve blood-brain barrier penetration but reduce solubility .
  • Positional Isomerism: Shifting the substituent from the 4- to 3-position on piperidine (e.g., vs.
Computational Predictions

Ligand-based screening using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto similarity scores could quantify structural divergence between these analogs . For instance, the target compound and its isopropyl analog (CAS 1354020-51-1) may share moderate similarity (~60–70%), while benzyl-substituted analogs would score lower due to added bulk.

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, and what key intermediates are involved?

The synthesis typically involves multi-step strategies:

  • Piperidine functionalization : The 4-aminomethyl-piperidine core is modified via reductive amination or nucleophilic substitution to introduce the cyclopropyl-methyl-amino group .
  • Acylation : The piperidine nitrogen is acylated with a protected (S)-2-amino-3-methylbutanoyl moiety, followed by deprotection to yield the final compound. Key intermediates include silacyclic precursors (e.g., silacyclobutanes or silacyclopentanes), which can be synthesized via metal-catalyzed Si–C bond activation (e.g., palladium or rhodium catalysts) .
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., zinc- or copper-mediated reactions) ensure enantiomeric purity at the (S)-configured amino center .

Q. How is the purity and enantiomeric excess (ee) of this compound validated in academic settings?

  • RP-HPLC : Reverse-phase high-performance liquid chromatography with chiral stationary phases (e.g., polysaccharide-based columns) is used to resolve enantiomers. Method validation parameters (linearity, precision, LOD/LOQ) must adhere to ICH guidelines .
  • NMR spectroscopy : 1^1H and 13^13C NMR analysis confirms structural integrity, while NOESY or Mosher’s acid derivatives assess stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropyl-methyl-amino group during functionalization?

The cyclopropyl ring’s strain and electron-rich nature influence its reactivity:

  • Ring-opening reactions : Under acidic or transition metal-catalyzed conditions (e.g., palladium), the cyclopropane may undergo C–C bond cleavage, forming conjugated intermediates. Computational studies (DFT) suggest that silver or copper catalysts stabilize transition states during such transformations .
  • Steric effects : The methyl group on the cyclopropane introduces steric hindrance, requiring optimized reaction temperatures (e.g., 0–25°C) to prevent side reactions like dimerization .

Q. How do metal catalysts influence the efficiency of piperidine acylation in this compound’s synthesis?

  • Palladium catalysis : Enhances coupling reactions between piperidine derivatives and acyl chlorides via oxidative addition intermediates. For example, Pd(PPh3_3)4_4 facilitates C–N bond formation at yields >85% .
  • Rhodium catalysis : Effective for Si–C bond activation in silacyclic precursors, enabling selective transfer of silylene groups to the piperidine core .
  • Comparative studies : Zinc catalysts show lower efficiency (<60% yield) due to competing side reactions, whereas scandium improves regioselectivity in bulky environments .

Q. What strategies address low solubility of this compound in aqueous buffers for biological assays?

  • Co-solvent systems : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins.
  • Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the 3-methylbutanone moiety while maintaining bioactivity .
  • Nanoformulations : Liposomal encapsulation or PEGylation improves bioavailability, as demonstrated in pharmacokinetic studies .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for silacycle-mediated syntheses?

Contradictions arise from variations in:

  • Catalyst loading : Higher Pd concentrations (5 mol%) may improve yields but increase metal contamination, affecting reproducibility .
  • Substrate purity : Impurities in silacyclopropane precursors (e.g., residual zirconium) can alter reaction pathways. ICP-MS analysis is recommended to quantify metal traces .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor silacycle ring-opening, while non-polar solvents (toluene) stabilize intermediates .

Q. Why do some studies report conflicting stereochemical outcomes for the (S)-configured amino group?

  • Protecting group choice : Boc-protected intermediates may undergo racemization during acidic deprotection (e.g., TFA). Switching to Fmoc groups reduces this risk .
  • Reaction temperature : Elevated temperatures (>40°C) during acylation promote epimerization. Kinetic studies recommend maintaining temperatures below 25°C .

Methodological Recommendations

Q. What computational tools are recommended for predicting binding interactions of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases).
  • MD simulations : GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Use MOE or RDKit to correlate structural features (e.g., logP, H-bond donors) with activity data .

Q. How can researchers optimize reaction scalability for gram-scale synthesis?

  • Flow chemistry : Continuous-flow reactors reduce reaction times and improve heat management for exothermic steps (e.g., cyclopropane functionalization) .
  • Catalyst recycling : Immobilized catalysts (e.g., Pd on carbon nanotubes) enable reuse across multiple batches, reducing costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.